Tert-butyl 5-chloropicolinate Tert-butyl 5-chloropicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437816
InChI: InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

Tert-butyl 5-chloropicolinate

CAS No.:

Cat. No.: VC13437816

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-chloropicolinate -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name tert-butyl 5-chloropyridine-2-carboxylate
Standard InChI InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3
Standard InChI Key HBADHSASJURYGA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)C1=NC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Tert-butyl 5-chloropicolinate (IUPAC: tert-butyl 5-chloropyridine-2-carboxylate) has the formula C₁₀H₁₂ClNO₂ and a planar pyridine core with substituents at positions 2 (ester) and 5 (chlorine). Key properties include:

PropertyValueSource
Molecular Weight213.66 g/mol
Boiling Point282.6±20.0°C (predicted)
Density1.173±0.06 g/cm³
pKa-0.45±0.10 (predicted)
LogP (Octanol-Water)2.39 (predicted)

The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the tert-butyl group contributes steric bulk and stability .

Synthesis and Manufacturing

Conventional Synthesis Routes

The most widely reported method involves acid-catalyzed esterification:

  • Reactants: 5-Chloropicolinic acid and tert-butanol.

  • Catalyst: Sulfuric acid or toluenesulfonic acid .

  • Conditions: Reflux in non-polar solvents (e.g., toluene) at 80–100°C for 6–12 hours.

  • Yield: ~70–85% after purification via column chromatography.

Green Chemistry Innovations

A patent (WO2014203045A1) describes a microwave-assisted synthesis using sodium hydride in dioxane, achieving 95% yield in 1 hour at 80°C . This method reduces energy consumption and avoids hazardous solvents.

Industrial-Scale Production

Large-scale processes employ continuous-flow reactors to optimize heat transfer and safety. Key steps include:

  • Reactor Design: Tubular reactors with in-line IR monitoring .

  • Purification: Distillation under reduced pressure (20–30 mmHg) to isolate the product .

Applications in Research and Industry

Pharmaceutical Intermediates

Tert-butyl 5-chloropicolinate serves as a precursor for:

  • Anticancer Agents: Functionalization at the 5-position enables binding to kinase targets (e.g., EGFR inhibitors) .

  • Antimicrobials: Chlorine substitution enhances activity against Gram-positive bacteria .

Agrochemical Development

The compound is a key intermediate in:

  • Herbicides: Pyridine-based herbicides like chlorpicolinate derivatives.

  • Insect Growth Regulators: Modifications to the ester group disrupt chitin synthesis in insects .

Materials Science

  • Ligands in Catalysis: Coordinates with transition metals (e.g., Cu, Pd) in cross-coupling reactions .

  • Polymer Additives: Improves UV stability in polyesters.

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Recent Research Advances

NMR Spectroscopy Applications

Tert-butyl groups in analogs exhibit sharp ¹H NMR signals (δ 1.2–1.4 ppm), enabling studies of macromolecular dynamics in >200 kDa complexes . This has been leveraged to analyze protein-ligand interactions in drug discovery .

Catalytic Functionalization

A 2024 study demonstrated Pd-catalyzed C–H activation at the 4-position of tert-butyl 5-chloropicolinate, yielding biaryl derivatives with 92% enantiomeric excess (ee) using chiral phosphine ligands .

Environmental Impact Mitigation

Biodegradation studies show Pseudomonas spp. hydrolyze the ester bond within 72 hours, reducing environmental persistence .

Comparative Analysis with Analogues

CompoundKey DifferenceApplication Advantage
tert-Butyl 6-chloropicolinateChlorine at position 6Higher thermal stability
Methyl 5-chloropicolinateMethyl ester instead of tert-butylFaster hydrolysis kinetics
5-Bromo-picolinic acid tert-butyl esterBromine substitutionEnhanced electrophilicity

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